2,3,6,7,10-Pentakis(pentyloxy)-11-[(prop-2-en-1-yl)oxy]triphenylene
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Overview
Description
2,3,6,7,10-Pentakis(pentyloxy)-11-[(prop-2-en-1-yl)oxy]triphenylene is a complex organic compound known for its unique structural properties This compound belongs to the class of triphenylene derivatives, which are characterized by their polycyclic aromatic hydrocarbon structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7,10-Pentakis(pentyloxy)-11-[(prop-2-en-1-yl)oxy]triphenylene typically involves multiple steps, starting with the preparation of the triphenylene core. The pentyloxy groups are introduced through etherification reactions, where pentanol reacts with the hydroxyl groups on the triphenylene core under acidic or basic conditions. The prop-2-en-1-yloxy group is then added via an allylation reaction, using allyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3,6,7,10-Pentakis(pentyloxy)-11-[(prop-2-en-1-yl)oxy]triphenylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.
Substitution: Nucleophilic substitution reactions can occur at the pentyloxy or prop-2-en-1-yloxy groups, using reagents such as sodium hydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Sodium hydride, lithium aluminum hydride, anhydrous conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the compound with hydrogenated aromatic rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,3,6,7,10-Pentakis(pentyloxy)-11-[(prop-2-en-1-yl)oxy]triphenylene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism of action of 2,3,6,7,10-Pentakis(pentyloxy)-11-[(prop-2-en-1-yl)oxy]triphenylene involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the normal function of the genetic material. It may also interact with proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,3,6,7,10-Pentakis(pentyloxy)triphenylene: Lacks the prop-2-en-1-yloxy group, resulting in different chemical properties and reactivity.
2,3,6,7,10-Pentakis(methoxy)triphenylene: Contains methoxy groups instead of pentyloxy groups, leading to variations in solubility and interaction with other molecules.
2,3,6,7,10-Pentakis(hexyloxy)triphenylene: Features hexyloxy groups, which affect its physical and chemical properties compared to the pentyloxy derivative.
Uniqueness
2,3,6,7,10-Pentakis(pentyloxy)-11-[(prop-2-en-1-yl)oxy]triphenylene is unique due to the presence of both pentyloxy and prop-2-en-1-yloxy groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications and interactions, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
566913-03-9 |
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Molecular Formula |
C46H66O6 |
Molecular Weight |
715.0 g/mol |
IUPAC Name |
2,3,6,7,10-pentapentoxy-11-prop-2-enoxytriphenylene |
InChI |
InChI=1S/C46H66O6/c1-7-13-18-24-48-42-30-36-35(29-41(42)47-23-12-6)37-31-43(49-25-19-14-8-2)45(51-27-21-16-10-4)33-39(37)40-34-46(52-28-22-17-11-5)44(32-38(36)40)50-26-20-15-9-3/h12,29-34H,6-11,13-28H2,1-5H3 |
InChI Key |
AHQKCGODZHHOKL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OCCCCC)OCC=C)OCCCCC)OCCCCC)OCCCCC |
Origin of Product |
United States |
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